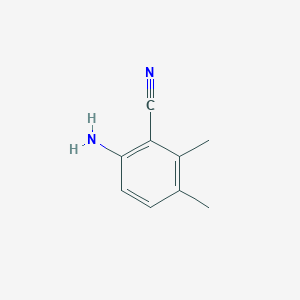![molecular formula C12H7Cl2N3O B8595131 2-[(2,5-dichloro-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B8595131.png)
2-[(2,5-dichloro-6-oxopyrimidin-1-yl)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,5-dichloro-6-oxopyrimidin-1-yl)methyl]benzonitrile is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of the dichloro and benzonitrile groups in its structure suggests potential biological activity and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dichloro-6-oxopyrimidin-1-yl)methyl]benzonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Benzonitrile Substitution: The final step involves the nucleophilic substitution of the chlorinated pyrimidine with a benzonitrile derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzonitrile group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The dichloro groups on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[(2,5-dichloro-6-oxopyrimidin-1-yl)methyl]benzonitrile can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of pyrimidine are often explored for their antiviral, anticancer, and antimicrobial properties. The compound could be investigated for similar therapeutic applications.
Industry
In the industrial sector, such compounds can be used in the development of agrochemicals, dyes, and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[(2,5-dichloro-6-oxopyrimidin-1-yl)methyl]benzonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, inhibiting their activity or modulating signaling pathways. The presence of the dichloro and nitrile groups suggests potential for strong binding interactions with proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-oxo-6H-pyrimidine: Similar structure but lacks the benzonitrile group.
2-(2,6-Dichloro-4-oxo-4H-pyrimidin-1-ylmethyl)-benzonitrile: Similar structure with different substitution pattern on the pyrimidine ring.
2-(2,5-Dichloro-6-oxo-6H-pyrimidin-1-ylmethyl)-benzamide: Similar structure with an amide group instead of a nitrile group.
Uniqueness
The unique combination of the dichloro-pyrimidine and benzonitrile groups in 2-[(2,5-dichloro-6-oxopyrimidin-1-yl)methyl]benzonitrile may confer distinct reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C12H7Cl2N3O |
|---|---|
Peso molecular |
280.11 g/mol |
Nombre IUPAC |
2-[(2,5-dichloro-6-oxopyrimidin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C12H7Cl2N3O/c13-10-6-16-12(14)17(11(10)18)7-9-4-2-1-3-8(9)5-15/h1-4,6H,7H2 |
Clave InChI |
QUTSQTCGELHGCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C(=O)C(=CN=C2Cl)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![ethyl 1-[(5-bromo-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate](/img/structure/B8595102.png)


![4-[2-(2-Nitrophenyl)ethenyl]pyridine](/img/structure/B8595124.png)



